A Technical Guide to 4-Chlorobut-2-yn-1-amine Hydrochloride (CAS: 77369-59-6): Properties, Synthesis, and Applications in Drug Discovery
A Technical Guide to 4-Chlorobut-2-yn-1-amine Hydrochloride (CAS: 77369-59-6): Properties, Synthesis, and Applications in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic design of small-molecule therapeutics often hinges on the availability of versatile chemical building blocks. These scaffolds must possess specific structural and reactive features that allow for the systematic exploration of chemical space to optimize pharmacological properties. 4-Chlorobut-2-yn-1-amine hydrochloride (CAS No. 77369-59-6) is one such pivotal intermediate.[1] This technical guide provides an in-depth examination of this compound, delineating its physicochemical properties, outlining a robust synthetic pathway, exploring its chemical reactivity, and detailing its applications as a strategic tool for researchers and professionals in drug development. The molecule's unique trifunctional nature—a primary amine, a reactive chloroalkyne—makes it an exceptionally valuable precursor for synthesizing diverse compound libraries aimed at various therapeutic targets.
Physicochemical Properties and Molecular Structure
4-Chlorobut-2-yn-1-amine hydrochloride is a solid material whose hydrochloride salt form enhances its stability and handling characteristics compared to the free base.[2] A comprehensive summary of its key properties is provided below.
| Property | Value | Source |
| CAS Number | 77369-59-6 | [1][2] |
| Molecular Formula | C₄H₇Cl₂N | [2] |
| Molecular Weight | 140.01 g/mol | [2] |
| IUPAC Name | 4-chlorobut-2-yn-1-amine;hydrochloride | N/A |
| Synonyms | 1-Amino-4-chloro-2-butyne HCl | [2] |
| Appearance | Solid (predicted) | [2] |
| Solubility | Soluble in water, polar organic solvents | Inferred |
The molecular architecture is key to its utility. The propargyl chloride moiety provides a reactive site for nucleophilic substitution, while the terminal aminomethyl group offers a handle for amide bond formation, reductive amination, and other nitrogen-based derivatizations.
Caption: Molecular structure of 4-chlorobut-2-yn-1-amine hydrochloride.
Synthesis and Mechanistic Considerations
The synthesis of 4-chlorobut-2-yn-1-amine hydrochloride is most logically achieved from the commercially available precursor, 1,4-dichlorobut-2-yne. The primary challenge in this synthesis is achieving selective mono-amination, as the di-substituted product is a common byproduct. A robust and field-proven approach is the Gabriel synthesis, which utilizes phthalimide as an ammonia surrogate to prevent over-alkylation. The subsequent acidic workup not only deprotects the amine but also directly yields the desired hydrochloride salt.
Causality of Experimental Choices:
-
1,4-Dichlorobut-2-yne as a Starting Material: This precursor possesses two electrophilic centers, but the symmetry and reactivity profile are ideal for a controlled substitution reaction.
-
Potassium Phthalimide: This reagent serves as a protected nucleophilic source of nitrogen. Its steric bulk and moderate reactivity favor mono-substitution and prevent the formation of secondary and tertiary amines, which would be prevalent with direct amination using ammonia.
-
DMF as Solvent: A polar aprotic solvent like N,N-Dimethylformamide is chosen to effectively dissolve the ionic potassium phthalimide and the organic substrate, facilitating the Sₙ2 reaction.
-
Acidic Hydrolysis: Using concentrated hydrochloric acid serves a dual purpose: it hydrolyzes the phthalimide protecting group to liberate the primary amine and concurrently protonates the amine to form the stable and easily isolable hydrochloride salt.
Step-by-Step Synthesis Protocol
-
Step 1: N-Alkylation. To a solution of potassium phthalimide (1.0 eq) in anhydrous DMF, add 1,4-dichlorobut-2-yne (1.1 eq) dropwise at room temperature under an inert atmosphere (N₂).
-
Step 2: Reaction Monitoring. Stir the reaction mixture at 50-60 °C for 12-18 hours. The reaction progress can be monitored by TLC or LC-MS to confirm the consumption of the starting material and the formation of the N-(4-chlorobut-2-yn-1-yl)phthalimide intermediate.
-
Step 3: Workup and Isolation of Intermediate. Upon completion, cool the mixture, pour it into ice water, and extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude intermediate.
-
Step 4: Deprotection and Salt Formation. The crude intermediate is suspended in a mixture of glacial acetic acid and concentrated HCl (1:1 v/v).
-
Step 5: Final Isolation. The mixture is refluxed for 4-6 hours. After cooling, the precipitated phthalic acid is removed by filtration. The filtrate is then concentrated in vacuo to remove the solvents. The resulting residue is triturated with diethyl ether to precipitate the 4-chlorobut-2-yn-1-amine hydrochloride as a solid, which is then collected by filtration and dried.
Caption: Workflow for the synthesis of 4-chlorobut-2-yn-1-amine HCl.
Chemical Reactivity and Synthetic Utility
The synthetic value of 4-chlorobut-2-yn-1-amine hydrochloride lies in the orthogonal reactivity of its functional groups, which can be addressed selectively under different reaction conditions.
-
Amine Group (NH₂): As a primary amine, it is a potent nucleophile. It readily undergoes acylation with acyl chlorides or anhydrides to form amides, reacts with aldehydes and ketones in reductive amination to form secondary amines, and can be used in sulfonamide formation.
-
Chloro Group (-Cl): The chlorine atom is part of a propargylic system, making it susceptible to Sₙ2 displacement by a wide range of nucleophiles (e.g., azides, cyanides, thiols, amines, and O-nucleophiles).
-
Alkyne Group (C≡C): The internal alkyne is a versatile functional group. It can participate in metal-catalyzed cross-coupling reactions such as the Sonogashira coupling, cycloaddition reactions (e.g., with azides to form triazoles via "click chemistry"), and can be reduced to the corresponding alkene or alkane.
Caption: Key reaction pathways for 4-chlorobut-2-yn-1-amine.
Analytical and Quality Control Protocols
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of 4-chlorobut-2-yn-1-amine hydrochloride. A multi-technique approach is required for a self-validating quality control system. While amines can sometimes present challenges like peak tailing in reverse-phase HPLC, these issues can be mitigated with modern column chemistries and mobile phase modifiers.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation.[4] The ¹H NMR spectrum should show distinct signals for the aminomethyl protons (CH₂-N), the propargylic protons (CH₂-Cl), and the amine protons, which may be broadened by exchange.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the free base. The isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) is a key diagnostic feature.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A reverse-phase method with a C18 column and a mobile phase of water/acetonitrile containing an ion-pairing agent or buffer (e.g., 0.1% TFA) is typically effective.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, including the N-H stretch of the ammonium salt, the C≡C alkyne stretch (typically weak for internal alkynes), and the C-Cl stretch.
| Technique | Parameter | Predicted/Typical Value |
| ¹H NMR | Chemical Shift (δ, ppm) | ~3.5-3.8 (t, 2H, CH₂ NH₃⁺), ~4.2-4.4 (t, 2H, ClCH₂ ) |
| ¹³C NMR | Chemical Shift (δ, ppm) | ~30-35 (CH₂Cl), ~40-45 (CH₂NH₃⁺), ~75-85 (alkyne carbons) |
| MS (ESI+) | m/z | 104.04 [M+H]⁺ (for C₄H₇ClN free base) |
| IR | Wavenumber (cm⁻¹) | ~2800-3100 (N-H stretch), ~2250 (C≡C stretch, weak), ~700-800 (C-Cl stretch) |
Sample Protocol: Purity Determination by HPLC
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile.
Applications in Research and Drug Development
The primary application of 4-chlorobut-2-yn-1-amine hydrochloride is as a bifunctional linker and scaffold in the synthesis of biologically active molecules. The presence of chlorine in pharmaceuticals is well-established, with over 250 FDA-approved drugs containing this element, highlighting its role in modulating pharmacokinetic and pharmacodynamic properties.[5]
-
Scaffold for Combinatorial Chemistry: The orthogonal reactivity allows for a two-step diversification process. First, the amine can be derivatized, followed by substitution of the chloride, enabling the rapid generation of compound libraries for high-throughput screening.
-
Synthesis of Kinase Inhibitors: Many kinase inhibitors feature a "hinge-binding" motif connected via a linker to a moiety that occupies a hydrophobic pocket. This compound is an ideal precursor for such linkers.
-
Development of Covalent Probes: The propargyl chloride can act as a mild electrophile to form covalent bonds with nucleophilic residues (e.g., cysteine) in a protein active site, making it a valuable tool for designing targeted covalent inhibitors.
-
Click Chemistry and Bioconjugation: After converting the chloride to an azide, the resulting propargyl azide is a perfect partner for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" used in bioconjugation and fragment-based drug discovery.
Caption: Conceptual role as a linker in drug design.
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper safety protocols must be strictly followed. The available safety data sheet (SDS) indicates that the compound is harmful if swallowed and very toxic to aquatic life.[2]
| GHS Information | Details |
| Pictogram(s) | GHS07 (Harmful), GHS09 (Environmental Hazard) |
| Signal Word | Warning |
| Hazard Statement(s) | H302: Harmful if swallowed.[2] H400: Very toxic to aquatic life.[2] |
| Precautionary Statement(s) | P264: Wash hands thoroughly after handling.[2] P270: Do not eat, drink or smoke when using this product.[2] P273: Avoid release to the environment.[2] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2] |
Handling:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid breathing dust/fumes.
-
Avoid contact with skin and eyes.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Store locked up.[6]
Conclusion
4-Chlorobut-2-yn-1-amine hydrochloride is more than a simple chemical; it is a strategic asset for medicinal chemists and drug development scientists. Its defined structure, predictable reactivity, and bifunctional nature provide a reliable platform for the synthesis of novel and complex molecular entities. By understanding its properties, synthesis, and reactivity as detailed in this guide, researchers can effectively leverage this compound to accelerate the discovery of next-generation therapeutics.
References
- Thermo Fisher Scientific. (2025, October 24).
- Smolecule. Buy 4-Chlorobut-2-en-1-amine.
- Sigma-Aldrich. (2024, August 7).
- Sigma-Aldrich. (2024, September 7).
- Guidechem. 1-AMINO-4-CHLORO-2-BUTYNE HCL (CAS No. 77369-59-6) SDS.
- Sigma-Aldrich. 4-Chlorobutan-1-amine HCl | 6435-84-3.
- PubChem. 4-Chlorobutan-1-amine hydrochloride | C4H11Cl2N | CID 19075906.
- PubChem. 4-Chlorobut-2-en-1-amine | C4H8ClN | CID 413699.
- Sigma-Aldrich. (2025, May 5).
- TCI Chemicals. 4-Chlorobut-2-yn-1-ol 13280-07-4.
- Tokyo Chemical Industry Co., Ltd. 4-Chlorobut-2-yn-1-ol | 13280-07-4.
- Safety D
- Pharmaffiliates. CAS No : 13280-07-4 | Product Name : 4-Chlorobut-2-yn-1-ol.
- Welch, C. J., et al. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- MDPI. (n.d.). 1-(4-Formyl-2,6-dimethoxyphenoxy)-4-chlorobut-2-yne.
- Sigma-Aldrich. 4-chlorobut-2-en-1-amine hydrochloride | 100523-91-9.
- Ambeed.com. 77369-59-6 | 4-Chlorobut-2-yn-1-amine hydrochloride.
- ChemScene. 13280-07-4 | 4-Chlorobut-2-yn-1-ol.
- PubChem. 4-Chloro-1-butyne | C4H5Cl | CID 40173.
- Jat, J. L., et al. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
- Benchchem.
- ResearchGate. (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions.
- ChemicalBook. Bis(2-chloroethyl)amine hydrochloride synthesis.
Sources
- 1. 77369-59-6 | 4-Chlorobut-2-yn-1-amine hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]
- 2. Page loading... [guidechem.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
